N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyridazine ring and chlorinated phenyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of chlorinated phenyl groups: Chlorinated phenyl groups can be introduced through nucleophilic aromatic substitution reactions.
Thioether formation: The final step involves the formation of the thioether linkage between the pyridazine ring and the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorinated phenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme inhibition: Binding to active sites of enzymes and blocking their activity.
Receptor modulation: Interacting with cellular receptors to alter signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide: A similar compound with a different substitution pattern on the phenyl ring.
N-(4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide: A compound with a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[6-(2-chlorophenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3OS/c1-12-6-7-17(15(21)10-12)22-18(25)11-26-19-9-8-16(23-24-19)13-4-2-3-5-14(13)20/h2-10H,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOBNYDBRDVSIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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